ethyl 2-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and benzothiophene moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, including the formation of the indole and benzothiophene rings, followed by their coupling. Common synthetic methods include:
Formation of Indole Derivatives: Indole derivatives can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Formation of Benzothiophene Derivatives: Benzothiophene derivatives can be synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The final step involves coupling the indole and benzothiophene derivatives using reagents like palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or benzothiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole.
Benzothiophene Derivatives: Compounds like raloxifene and zileuton.
Uniqueness
Ethyl 2-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of indole, thiazole, and benzothiophene moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4S2/c1-2-37-30(36)27-22-13-7-9-15-24(22)39-29(27)32-26(34)19-38-25-18-33(23-14-8-6-12-21(23)25)17-16-31-28(35)20-10-4-3-5-11-20/h3-6,8,10-12,14,18H,2,7,9,13,15-17,19H2,1H3,(H,31,35)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNHQTMVVDSISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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